N-Hydroxybenzamide
Overview
Description
Benzhydroxamic acid is an organic compound belonging to the class of benzoic acids and derivatives. It contains a carboxylic acid substituent attached to a benzene ring. This compound is known for its role as a potent metal chelator and an efficient enzyme inhibitor .
Mechanism of Action
Mode of Action
It has been suggested that it may interact with its targets through a process involving c-h activation and annulation . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .
Biochemical Pathways
It has been used in the synthesis of isoquinolones, a class of compounds with various biological activities . The reaction involves the formation of two new C-C/C-N bonds and one heterocycle .
Result of Action
It has been suggested that it may have potential applications in the synthesis of isoquinolones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It has been suggested that the compound may have potential applications in the treatment of wastewater, indicating that it may be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
It has been found to participate in Rhodium (III)-catalyzed cascade C-H activation/annulation with propargylic acetates, leading to the formation of NH-free isoquinolones . This reaction involves the simultaneous formation of two new C-C/C-N bonds and one heterocycle .
Cellular Effects
It has been found to disrupt a unique secretory pathway in the protozoan parasite Toxoplasma gondii
Molecular Mechanism
The molecular mechanism of N-Hydroxybenzamide involves a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure . This leads to the formation of NH-free isoquinolones
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydroxamic acid can be synthesized through various methods. One common method involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of potassium hydroxide. The reaction mixture is cooled, and the resulting potassium benzhydroxamate is treated with acetic acid to yield benzhydroxamic acid . Another method involves the reaction of hydroxylamine with benzoyl chloride .
Industrial Production Methods: Industrial production of benzhydroxamic acid typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzhydroxamic acid undergoes various chemical reactions, including:
Oxidation: Benzhydroxamic acid can be oxidized to form benzamide.
Reduction: It can be reduced to form benzylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with acyl chlorides to form acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed:
Oxidation: Benzamide
Reduction: Benzylamine
Substitution: Acyl derivatives such as benzoyl derivatives.
Scientific Research Applications
Benzhydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It acts as an inhibitor of various enzymes, including urease and matrix metalloproteinase.
Comparison with Similar Compounds
- Salicylhydroxamic acid
- Acetohydroxamic acid
- N-Benzoyl-N-phenylhydroxylamine
Comparison: Benzhydroxamic acid is unique in its strong metal-chelating properties and its ability to inhibit a wide range of enzymes. Compared to salicylhydroxamic acid and acetohydroxamic acid, benzhydroxamic acid has a higher affinity for metal ions and a broader spectrum of enzyme inhibition .
Properties
IUPAC Name |
N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | N-HYDROXYBENZAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
32685-16-8 (mono-potassium salt) | |
Record name | Benzohydroxamic acid | |
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DSSTOX Substance ID |
DTXSID7025421 | |
Record name | Benzohydroxamic acid | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Boiling Point |
Explodes (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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CAS No. |
495-18-1 | |
Record name | N-HYDROXYBENZAMIDE | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzohydroxamic acid | |
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Record name | Benzhydroxamic Acid | |
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Record name | N-Hydroxybenzamide | |
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Record name | N-Hydroxybenzamide | |
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Record name | Benzamide, N-hydroxy- | |
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Record name | Benzohydroxamic acid | |
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Record name | N-hydroxybenzamide | |
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Record name | BENZOHYDROXAMIC ACID | |
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Melting Point |
259 to 266 °F (NTP, 1992) | |
Record name | N-HYDROXYBENZAMIDE | |
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Record name | Benzhydroxamic Acid | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Hydroxybenzamide derivatives, often designed as histone deacetylase (HDAC) inhibitors, demonstrate anti-cancer properties through various mechanisms:* HDAC Inhibition: These compounds effectively inhibit HDACs, a class of enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased histone acetylation, promoting the reactivation of tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , , , ]* TRAIL Sensitization: Certain N-Hydroxybenzamides can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) expression and promoting the degradation of the anti-apoptotic protein survivin. [, , , ]* COX-2 Modulation: Some derivatives, like 2-Methoxy-5-amino-N-hydroxybenzamide, inhibit colon cancer cell growth by downregulating cyclooxygenase-2 (COX-2) expression, a key enzyme in prostaglandin synthesis often overexpressed in cancer. This inhibition disrupts the COX-2/PGE₂ axis, known to sustain tumor growth. [, , ]
A: The hydroxamic acid moiety (-CONHOH) is crucial for the activity of N-Hydroxybenzamides, particularly as HDAC inhibitors. It acts as a zinc-chelating group, forming a stable complex with the zinc ion present in the active site of HDAC enzymes. This chelation effectively blocks the enzyme's catalytic activity. [, , , , ]
ANone: The molecular formula of this compound is C₇H₇NO₂ and its molecular weight is 137.14 g/mol.
A: While specific spectroscopic data for this compound itself might vary depending on the study, many research articles utilizing this compound derivatives provide characterization data for their synthesized compounds using techniques like NMR spectroscopy (¹H-NMR, ¹³C-NMR) and IR spectroscopy. [, , , , ]
ANone: The provided research focuses primarily on the biological activity and synthesis of this compound derivatives, with limited information on their material compatibility and stability outside biological contexts. Further research is necessary to assess these properties.
A: Computational methods, including molecular docking and 2D-QSAR, have been valuable tools in studying this compound derivatives:* Molecular Docking: This technique has been used to predict the binding mode and affinity of this compound derivatives within the active site of target enzymes like HDACs. These simulations help understand the structure-activity relationship and guide the design of more potent inhibitors. [, , ]* 2D-QSAR: Quantitative structure-activity relationship (QSAR) studies, specifically 2D-QSAR, have been performed on datasets of this compound derivatives to establish a correlation between their chemical structures and HDAC inhibitory activities. These models can predict the activity of new analogs and aid in the development of more potent inhibitors. []
A: Extensive SAR studies have revealed that modifying various regions of the this compound scaffold significantly influences HDAC inhibitory potency and selectivity:* Substitution on the Benzene Ring: Introducing substituents at specific positions on the benzene ring, like meta-sulfamoyl groups, can significantly enhance HDAC8 selectivity. [, ]* Cap Group Variations: Modifying the "cap group," typically attached to the benzene ring via a linker, dramatically impacts HDAC isoform selectivity and potency. For example, bulky and hydrophobic cap groups might favor interaction with HDAC6 due to its wider active site entrance. [, , ]* Linker Modifications: The type and length of the linker connecting the cap group to the benzene ring also affect activity. Studies have shown that specific linkers can improve selectivity towards certain HDAC isoforms. [, , ]
A: Yes, chirality plays a crucial role. In the development of HDAC inhibitors, the (S)-enantiomer of 4-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-phenylacetamido)-N-hydroxybenzamide (D17) demonstrated superior in vivo antitumor activity compared to its (R)-counterpart, highlighting the importance of chirality for optimal activity. []
ANone: While the provided articles don't delve deep into specific formulation strategies, they highlight the need to optimize these parameters for this compound derivatives to improve their therapeutic potential. Further research focusing on formulation development is crucial for translating these compounds into viable drugs.
ANone: The provided research primarily focuses on the scientific aspects of this compound derivatives, with limited information on SHE regulations. Compliance with relevant regulations is essential during drug development and manufacturing.
A: Researchers have employed various models to evaluate the efficacy of this compound derivatives:* In Vitro Studies: Cell-based assays using various human cancer cell lines, including colon, prostate, lung, breast, ovarian, and liver cancer cells, have been extensively used to assess the antiproliferative activity of these compounds. [, , , , , ]* In Vivo Studies: Murine models, such as xenograft models using human colon cancer cell lines (CT26) and chemically induced colitis-associated colon cancer models (azoxymethane/dextran sulfate sodium), have been utilized to evaluate the in vivo antitumor efficacy of this compound derivatives. [, , ]
ANone: While the research doesn't provide specific details on resistance mechanisms to this compound derivatives, it's crucial to investigate these aspects, especially considering the development of resistance to cancer therapeutics is a significant challenge.
ANone: While some studies demonstrate the in vivo antitumor activity of certain this compound derivatives, comprehensive toxicological data is limited in the provided research. Thorough safety assessments are essential to determine the therapeutic window and potential adverse effects of these compounds.
A: While the research doesn't directly identify specific biomarkers, it suggests potential candidates for further investigation. For instance, changes in DR5 and survivin expression levels following treatment with 2-Methoxy-5-amino-N-hydroxybenzamide could be explored as potential pharmacodynamic biomarkers. []
A: Researchers utilize various analytical techniques, including:* NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are widely employed for structural elucidation and characterization of synthesized this compound derivatives. [, , , , ]* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compounds, aiding in their characterization. [, , , , ]* Flow Cytometry: This technique is used to assess cell cycle progression and apoptosis in cells treated with this compound derivatives. [, ]* Western Blotting: This method analyzes the expression levels of specific proteins, such as HDACs, cyclins, and signaling pathway proteins, to evaluate the cellular effects of this compound derivatives. [, , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.